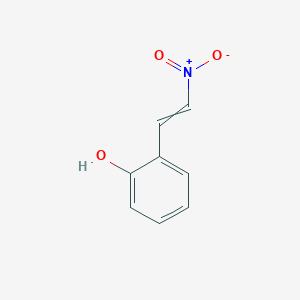

Isorhamnetin 3-gentiobioside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Astragaloside is a group of saponins extracted from the roots of the traditional Chinese medicinal herb Astragalus membranaceus. The most studied and biologically active form is astragaloside IV. These compounds are known for their diverse pharmacological properties, including anti-inflammatory, antioxidative, neuroprotective, antifibrotic, and antitumor effects .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Astragaloside IV can be synthesized through various methods, including enzymatic hydrolysis and chemical synthesis. One common method involves the hydrolysis of cycloastragenol, a precursor compound, using acid or enzymatic hydrolysis . Another method involves the oxidative transformation of astragaloside IV to its carboxylic acid derivative using 2,2,6,6-tetramethylpiperidine-1-oxyl free radical (TEMPO)-mediated oxidation .

Industrial Production Methods

Industrial production of astragaloside IV typically involves extraction from the roots of Astragalus membranaceus using solvents like methanol, ethanol, and dimethyl sulfoxide. Techniques such as microwave-assisted, enzymatic, aqueous, ultrasonic, and reflux extraction are commonly used .

Análisis De Reacciones Químicas

Types of Reactions

Astragaloside IV undergoes various chemical reactions, including hydrolysis, glucuronidation, sulfation, and dehydrogenation . These reactions are crucial for its metabolism and biotransformation in vivo.

Common Reagents and Conditions

Hydrolysis: Acid or enzymatic hydrolysis is used to break down astragaloside IV into its aglycone form, cycloastragenol.

Oxidation: TEMPO-mediated oxidation is used to convert astragaloside IV into its carboxylic acid derivative.

Major Products Formed

The major products formed from these reactions include cycloastragenol and astragalosidic acid, which have enhanced bioavailability and pharmacological properties .

Aplicaciones Científicas De Investigación

Astragaloside IV has a wide range of scientific research applications:

Chemistry: Used as a chemical marker for quality control of Astragalus membranaceus extracts.

Biology: Studied for its effects on cellular processes such as apoptosis, proliferation, and differentiation.

Medicine: Investigated for its potential in treating cardiovascular diseases, neurodegenerative disorders, cancer, and diabetes

Industry: Utilized in the development of herbal supplements and pharmaceuticals.

Mecanismo De Acción

Astragaloside IV exerts its effects through various molecular targets and pathways:

Anti-inflammatory: Inhibits the expression of inflammatory cytokines and adhesion molecules.

Antioxidative: Scavenges reactive oxygen species and regulates mitochondrial gene mutations.

Neuroprotective: Modulates signaling pathways such as P38, ERK, and mTOR to promote neuronal survival.

Cardioprotective: Improves myocardial contraction, protects myocardial cells, and regulates the neuro-endocrinal system.

Comparación Con Compuestos Similares

Astragaloside IV is compared with other similar compounds such as astragaloside I, II, and III. While all these compounds share a similar tetracyclic triterpenoid saponin structure, astragaloside IV is the most biologically active and widely studied . Its unique properties include higher potency and a broader range of pharmacological effects.

List of Similar Compounds

- Astragaloside I

- Astragaloside II

- Astragaloside III

Astragaloside IV stands out due to its superior bioavailability and efficacy in various therapeutic applications .

Propiedades

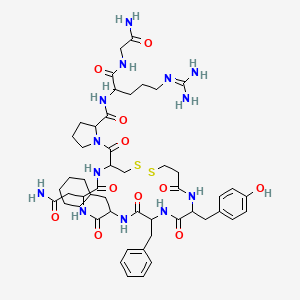

IUPAC Name |

5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32O17/c1-40-13-4-9(2-3-11(13)31)25-26(20(35)17-12(32)5-10(30)6-14(17)42-25)45-28-24(39)22(37)19(34)16(44-28)8-41-27-23(38)21(36)18(33)15(7-29)43-27/h2-6,15-16,18-19,21-24,27-34,36-39H,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPZLFWVUSQREQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32O17 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

640.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[difluoro-(2,3,4-trifluorophenyl)methyl] 4-methylbenzenesulfonate](/img/structure/B13398809.png)

![N-[[3-(1,3-benzodioxol-5-yl)-7-methoxy-2,3-dihydrochromen-4-ylidene]amino]-2,4-dinitroaniline;N-[(7-methoxy-3-phenyl-2,3-dihydrochromen-4-ylidene)amino]aniline;N-(7-methoxy-3-phenyl-2,3-dihydrochromen-4-ylidene)hydroxylamine](/img/structure/B13398829.png)

![4-[2-[4-[3,5-Bis[4-[2-(2,6-ditert-butylpyrylium-4-yl)ethenyl]phenyl]phenyl]phenyl]ethenyl]-2,6-ditert-butylpyrylium;tritetrafluoroborate](/img/structure/B13398844.png)

![5-[[1-[[3-Carboxy-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]propan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-[[3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-5-oxopentanoic acid](/img/structure/B13398847.png)